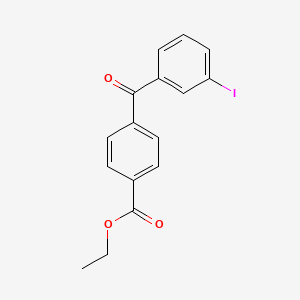

4-Ethoxycarbonyl-3'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethoxycarbonyl-3’-iodobenzophenone (ECIB) is a benzophenone derivative with the chemical formula C16H13IO3 . It is a yellow solid compound that has drawn attention due to its potential applications in various fields of research and industry .

Synthesis Analysis

The synthesis of ECIB involves the reaction of 4-iodobenzoyl chloride with ethyl benzoate . The esterification of the carboxylic acid group in ethyl benzoate with the chloride group in 4-iodobenzoyl chloride leads to the formation of ECIB .

Molecular Structure Analysis

ECIB consists of a benzophenone core with an ethoxycarbonyl group (COOEt) attached at the para position of the phenyl ring. The iodine atom is also substituted at the ortho position of the benzophenone ring .

Chemical Reactions Analysis

ECIB can undergo various chemical reactions, including nucleophilic substitutions, acylations, and cross-coupling reactions. Its reactivity is influenced by the presence of the iodine atom and the carbonyl group .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Compartmentalization in Sphagnum

4-Ethoxycarbonyl derivatives have been identified in sphagnum species. A study found [E]-4-ethoxycarbonyl-3-(4′-hydroxyphenyl)-but-2-en-1-carboxylic acid in Sphagnum magellanicum, highlighting its importance in plant biochemistry and possible biotechnological applications (Rasmussen, Wolff, & Rudolph, 1995).

Synthesis of Hydroxybenzoic and Hydroxynaphthoic Acids

Alkali metal salts of ethylcarbonic acid have been used in the carboxylation of phenol, leading to the synthesis of hydroxybenzoic and hydroxynaphthoic acids. This research provides a new method for synthesizing these compounds, which have broad practical applications (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Antitubulin Agents in Cancer Research

Novel compounds containing 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene skeletons, with ethoxycarbonyl groups, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds showed promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Romagnoli et al., 2020).

Synthesis of Hexahydroindeno[1,2-d]azepine

The synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine demonstrates the utility of ethoxycarbonyl derivatives in the synthesis of complex organic molecules, which can serve as intermediates for pharmaceuticals and other chemical products (Kimura & Morosawa, 1979).

Environmental Studies

Studies involving nonylphenol and nonylphenol ethoxylates, which include ethoxycarbonyl groups, focus on their environmental impact, particularly in water, sewage sludge, and biota. This research is crucial for understanding the environmental fate and effects of these compounds (Wahlberg, Renberg, & Wideqvist, 1990).

Synthesis of Benzo[b]thiophene Derivatives

Research on the oxidation of 2-acylamino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophenes has led to the synthesis of various benzo[b]thiophene derivatives, demonstrating the versatility of ethoxycarbonyl derivatives in organic synthesis (Kharizomenova et al., 1984).

Mesomorphic Properties of Alkoxyphenoxycarbonyl Compounds

The study of 4-(4-alkoxyphenoxycarbonyl)phenyl 3-alkoxy-4-cyanobenzoates, including those with ethoxycarbonyl groups, has contributed to the understanding of the mesomorphic properties of these compounds. This is significant in the field of liquid crystal research (Okamoto, Umeda, & Takenaka, 1998).

Ferroelectric Liquid Crystals Research

The synthesis of novel ferroelectric liquid crystals, including those with ethoxycarbonyl groups, has implications for the development of advanced materials with unique electro-optical properties (Xu, 1999).

Anticancer Activity of Benzofuran Derivatives

In the field of medicinal chemistry, benzofuran derivatives containing ethoxycarbonyl groups have been synthesized and evaluated for their anticancer activity. This research contributes to the development of new potential cancer therapies (Romagnoli et al., 2015).

Organic Synthesis Applications

The reduction of o-hydroxyaromatic carboxylic acids through ethoxycarbonyl derivatives highlights the role of these compounds in facilitating specific organic reactions, relevant to both academic research and industrial applications (Minami & Kijima, 1979).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-(3-iodobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDOJZHGUATIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641530 |

Source

|

| Record name | Ethyl 4-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxycarbonyl-3'-iodobenzophenone | |

CAS RN |

890098-43-8 |

Source

|

| Record name | Ethyl 4-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323885.png)

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323886.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323894.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323896.png)

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323899.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323900.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323901.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323904.png)